

Application Notes and Protocols for In Vivo Bioconjugation using TCO-PEG2-amine

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Compound of Interest

Compound Name: TCO-PEG2-amine

Cat. No.: B15063031

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **TCO-PEG2-amine** in in vivo bioconjugation, leveraging the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz). This technology is pivotal for applications ranging from pretargeted cancer therapy and in vivo imaging to the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Introduction

TCO-PEG2-amine is a heterobifunctional linker that incorporates a reactive TCO moiety and a primary amine, separated by a two-unit polyethylene glycol (PEG) spacer. The TCO group enables rapid and specific "click" reactions with tetrazine-functionalized molecules in complex biological environments without the need for a catalyst, making it ideal for in vivo applications. [1][2] The primary amine allows for the conjugation of **TCO-PEG2-amine** to biomolecules or surfaces bearing activated esters or carboxyl groups. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance, improving the overall efficiency of the bioconjugation.[3] [4][5]

The core of this technology lies in the TCO-tetrazine ligation, which is characterized by exceptionally fast reaction kinetics and high specificity. This reaction proceeds efficiently at physiological conditions and is bioorthogonal, meaning the reactive partners do not interact with native biological functional groups.

Key Applications

The unique properties of **TCO-PEG2-amine** make it a versatile tool for a variety of in vivo applications:

- **Pretargeted Imaging and Therapy:** In this two-step approach, a TCO-modified targeting molecule (e.g., an antibody) is administered first and allowed to accumulate at the target site while clearing from circulation. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent is administered, which then reacts specifically with the TCO-modified molecule at the target location. This strategy enhances the target-to-background ratio and reduces off-target toxicity.
- **PROTAC Development:** **TCO-PEG2-amine** can be used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The modular nature of click chemistry allows for the efficient assembly of different target-binding and E3 ligase-binding moieties.
- **In Vivo Cell Labeling and Tracking:** Biomolecules on the surface of cells can be modified with **TCO-PEG2-amine**, allowing for subsequent labeling with tetrazine-functionalized probes for in vivo imaging and tracking studies.

Quantitative Data

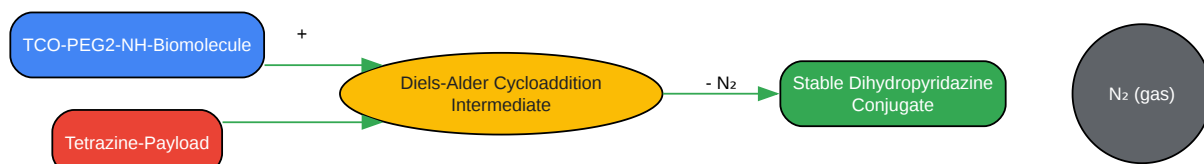
The selection of the appropriate TCO and tetrazine derivatives is crucial for optimizing in vivo bioconjugation efficiency. The reaction kinetics are a key parameter, with second-order rate constants (k_2) providing a measure of the reaction speed.

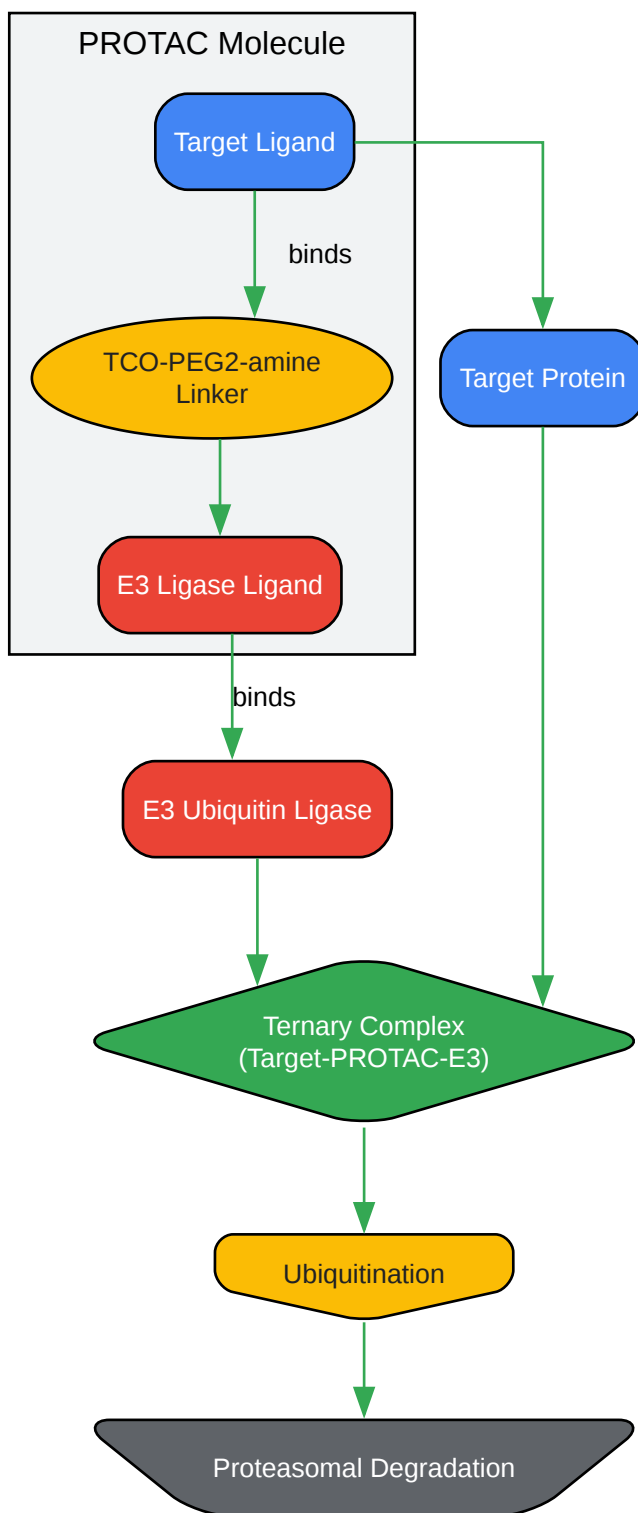
Reactants (General)	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Reaction Conditions	Reference
TCO & Tetrazine	1 - 1×10^6	PBS buffer, pH 6-9, Room Temperature	
TCO & Methyl-substituted Tetrazines	~1000	Aqueous Media	
TCO & Dipyridal Tetrazine	2000 (± 400)	9:1 Methanol/Water	
TCO & Hydrogen-substituted Tetrazines	up to 30,000	Aqueous Media	
sTCO & Genetically Encoded Tetrazine	8×10^4	Eukaryotic Systems	
TCO-conjugated CC49 antibody & [^{111}In]In-labeled-Tz	$(13 \pm 0.08) \times 10^3$	PBS at 37 °C	

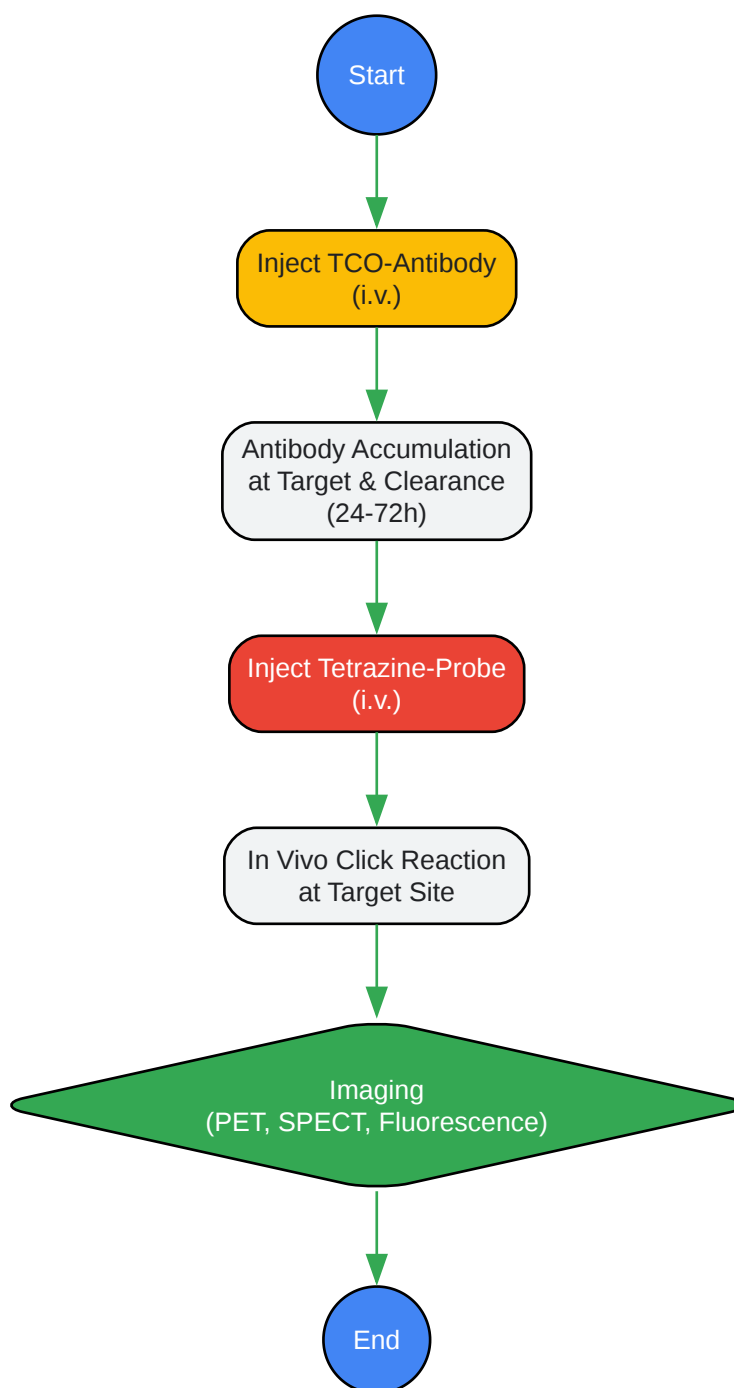
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation. This table summarizes the second-order rate constants for various TCO and tetrazine pairs, highlighting the rapid nature of this bioorthogonal reaction. The choice of substituents on the tetrazine ring can significantly influence the reaction rate.

Signaling and Reaction Pathways

The underlying principle of in vivo bioconjugation with **TCO-PEG2-amine** is the iEDDA reaction. The following diagram illustrates the general mechanism.







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